molecular formula C9H19NO3Si B1590454 Diethoxy(3-isocyanatopropyl)methylsilane CAS No. 33491-28-0

Diethoxy(3-isocyanatopropyl)methylsilane

Cat. No.: B1590454
CAS No.: 33491-28-0
M. Wt: 217.34 g/mol
InChI Key: PJIFJEUHCQYNHO-UHFFFAOYSA-N
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Description

Diethoxy(3-isocyanatopropyl)methylsilane is an organosilicon compound characterized by the presence of both ethoxy and isocyanate functional groups attached to a silicon atom. This compound is known for its reactivity and versatility, making it valuable in various industrial and scientific applications.

Mechanism of Action

Target of Action

Diethoxy(3-isocyanatopropyl)methylsilane is an organosilicon compound that primarily targets active functional groups such as -OH, -NH2, and -SH . These functional groups are commonly found in a variety of organic and inorganic substances, making this compound a versatile compound in chemical reactions .

Mode of Action

The mode of action of this compound involves its reaction with these active functional groups. The isocyanate group (-NCO) in the compound reacts with -OH, -NH2, and -SH groups to form urethane, urea, and thiourethane linkages, respectively . This reaction results in the synthesis of new small functional molecules or hybrid functional polymers .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of new functional molecules or hybrid functional polymers . The compound imparts a moisture-curing silane crosslinking mechanism to the modified polymer . This mechanism can lead to the formation of a three-dimensional network structure in the polymer, enhancing its physical and chemical properties .

Pharmacokinetics

It’s important to note that the compound has a predicted density of 094±01 g/cm3 and a predicted boiling point of 2350±230 °C . These properties may influence its distribution, metabolism, and excretion in a hypothetical biological system.

Result of Action

The result of the action of this compound is the formation of new functional molecules or hybrid functional polymers with enhanced properties . When used as an adhesion promoter, it provides good adhesion for difficult-to-treat substrates .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound reacts slowly with moisture/water . Therefore, the presence of moisture can influence the rate of reaction and the properties of the resulting products. Additionally, the compound should be stored in a sealed container, away from fire sources and oxidizing agents, in a cool, dry place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethoxy(3-isocyanatopropyl)methylsilane typically involves a multi-step reaction process. The initial step usually involves the reaction of a suitable silane precursor with dimethoxymethane under controlled conditions. Following this, an isocyanate functional group is introduced through a reaction with an alkyl isocyanate, such as isocyanatopropyl, in the presence of a catalyst . This process requires precise control over reaction conditions such as temperature and pressure, as well as the use of specific catalysts to promote the reaction without decomposing the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethoxy(3-isocyanatopropyl)methylsilane is unique due to the presence of both ethoxy and isocyanate functional groups, which provide a combination of reactivity and versatility not found in other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions, making it valuable in the synthesis of advanced materials and polymers .

Properties

IUPAC Name

diethoxy-(3-isocyanatopropyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3Si/c1-4-12-14(3,13-5-2)8-6-7-10-9-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIFJEUHCQYNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCN=C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548213
Record name Diethoxy(3-isocyanatopropyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33491-28-0
Record name Diethoxy(3-isocyanatopropyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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